(S)-4-(pyrrolidin-2-yl)isoquinoline dihydrochloride
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Overview
Description
(S)-4-(pyrrolidin-2-yl)isoquinoline dihydrochloride is a chiral compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(pyrrolidin-2-yl)isoquinoline dihydrochloride typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through various methods, including the Bischler-Napieralski reaction, Pomeranz-Fritsch reaction, and Pictet-Spengler reaction.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the isoquinoline core.
Resolution of the Chiral Center: The chiral center at the 4-position of the isoquinoline ring can be resolved using chiral resolution techniques or asymmetric synthesis methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalyst Selection: Choosing appropriate catalysts to enhance reaction rates and selectivity.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to maximize efficiency.
Purification Techniques: Employing advanced purification methods like crystallization, chromatography, and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(pyrrolidin-2-yl)isoquinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the isoquinoline ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of isoquinoline N-oxide derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of halogenated isoquinoline derivatives.
Scientific Research Applications
(S)-4-(pyrrolidin-2-yl)isoquinoline dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive compound with various biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-4-(pyrrolidin-2-yl)isoquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors in the body, leading to modulation of receptor activity.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting biochemical pathways.
Signal Transduction: Modulating signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(pyrrolidin-2-yl)isoquinoline dihydrochloride
- (S)-1-(pyrrolidin-2-yl)isoquinoline dihydrochloride
- N-pyridin-2-yl carbamates
Uniqueness
(S)-4-(pyrrolidin-2-yl)isoquinoline dihydrochloride is unique due to its specific chiral center and the position of the pyrrolidine ring on the isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[(2S)-pyrrolidin-2-yl]isoquinoline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c1-2-5-11-10(4-1)8-14-9-12(11)13-6-3-7-15-13;;/h1-2,4-5,8-9,13,15H,3,6-7H2;2*1H/t13-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEWMYOOCWGYMU-GXKRWWSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CN=CC3=CC=CC=C32.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CN=CC3=CC=CC=C32.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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